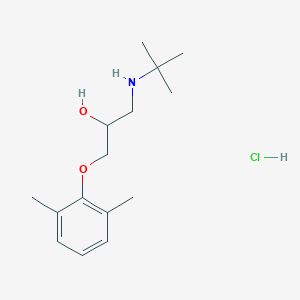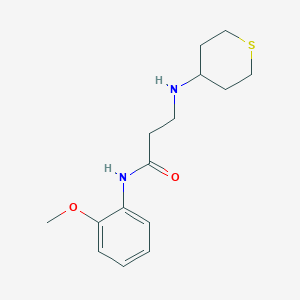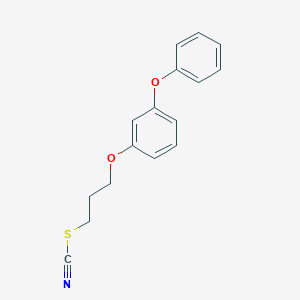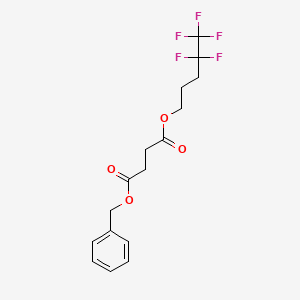![molecular formula C13H22O3 B3847215 (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate
Descripción general
Descripción
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate, also known as TOMA, is a bicyclic compound that has gained attention in scientific research due to its unique structure and potential applications.
Mecanismo De Acción
The mechanism of action of (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate is not fully understood, but it is believed to act on the GABA-A receptor, a neurotransmitter receptor in the brain. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate may enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been shown to have anticonvulsant and analgesic effects in animal models. It has also been shown to have a low toxicity profile and is well-tolerated in animal studies. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been investigated for its potential to cross the blood-brain barrier, making it a promising candidate for central nervous system drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has several advantages for lab experiments, including its low toxicity and potential as a chiral building block. However, its limited solubility in water can make it difficult to work with in aqueous environments. Additionally, (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate’s mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate research. One area of interest is its potential as a central nervous system drug candidate. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate’s unique structure also makes it a promising candidate for organic synthesis, and future research may investigate its potential as a chiral building block. Overall, (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate is a compound with significant potential for scientific research and drug development.
Aplicaciones Científicas De Investigación
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been studied for its potential applications in drug discovery and development. It has been shown to have anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has also been investigated for its potential as a chiral building block in organic synthesis.
Propiedades
IUPAC Name |
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-5-12(4)6-10(2)13(9,8-16-12)7-15-11(3)14/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHTJZFVQWUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1(CO2)COC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)

![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)

![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)


![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B3847213.png)
![1-[5-(2-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3847221.png)

